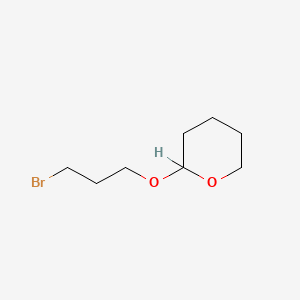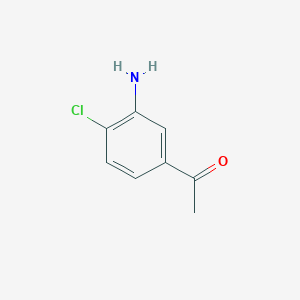
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has been explored in various studies. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, with their structures confirmed by elemental analysis, 1H-NMR, and 13C-NMR . Similarly, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized from substituted acetophenones condensed with hydrazides, followed by cyclization using the Vilsmeier-Haack reaction . These methods highlight the versatility of the Vilsmeier-Haack reagent in synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied. X-ray crystallography was used to investigate the structure of an intermediate in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes , and for 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives . Additionally, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole were calculated using both experimental and theoretical methods, providing a comprehensive understanding of the molecular structure .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been demonstrated in various chemical reactions. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used as a precursor for synthesizing a series of novel heterocycles, showcasing the compound's versatility as a building block for more complex structures . Moreover, the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine and its dehydrogenation product was analyzed by X-ray structure analysis, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized through various studies. Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed how the emission spectrum and quantum yield of the compound vary in different solvents, indicating the influence of solvent polarity on its photophysical properties . Theoretical calculations were also employed to investigate the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, providing insights into the compound's reactivity and stability .
Scientific Research Applications
Synthesis of Novel Heterocycles
1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde has been utilized as a precursor in the synthesis of novel heterocycles. Through facile reactions with various compounds, a series of new heterocyclic structures have been synthesized, confirmed by spectroscopic methods and X-ray crystal structures (Baashen et al., 2017).
Antioxidant and Anti-Inflammatory Activities
This compound has been synthesized in different derivatives and evaluated for their antioxidant and anti-inflammatory activities. Studies indicate significant biological activities in these derivatives, with certain compounds showing potent antioxidant activity compared to standards (Sudha et al., 2021).
Antimicrobial Activity of Schiff Bases
Schiff bases derived from 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated antimicrobial activity. These bases, when reacted with chitosan, showed activity against various bacterial and fungal strains, indicating their potential in antimicrobial applications (Hamed et al., 2020).
Molecular Structures and Supramolecular Assembly
Research into the molecular structures and supramolecular assembly of derivatives of this compound has been conducted. These studies include the investigation of structures and crystallography, providing insights into their chemical and physical properties (Cuartas et al., 2017).
Photophysical and Molecular Docking Studies
The compound has been studied for its photophysical properties and molecular docking potential. These studies include the investigation of its vibrational frequencies, molecular structure, and potential for charge transfer, contributing to research in the field of nonlinear optics and phosphodiesterase inhibitory activity (Mary et al., 2015).
Antitumor Activity and Molecular Docking
Novel derivatives of this compound have been synthesized and evaluated for antitumor activity. Molecular docking studies as thymidylate synthase inhibitors and cytotoxic evaluations against various cancer cell lines have been performed, indicating potential in cancer research (El-Zahar et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-13-16-12-19(11-14-7-3-1-4-8-14)18-17(16)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSZZWUGWIJEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209310 | |
| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
588687-35-8 | |
| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)





![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)